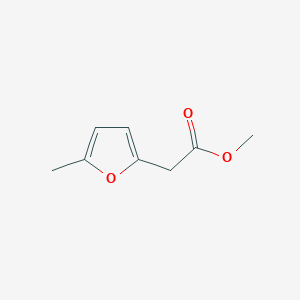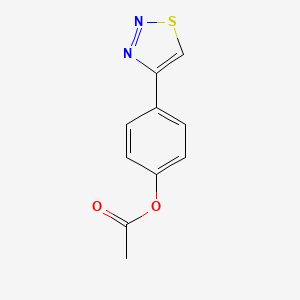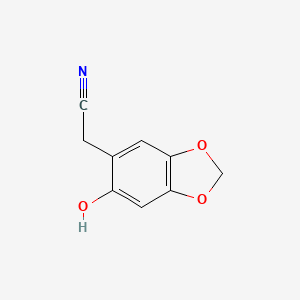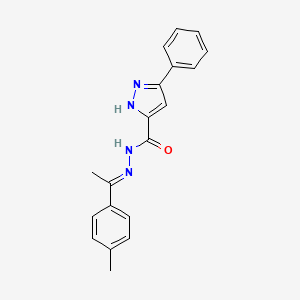
2-Furanacetic acid, 5-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Furanacetic acid, 5-methyl-, methyl ester” is a chemical compound with the molecular formula C7H8O4 . It is also known as 2-Furancarboxylic acid, 5-(hydroxymethyl)-, methyl ester . Furans with suitable substituents in the 2- positions may be transformed into other systems with aromatic character .
Synthesis Analysis
The synthesis of esters like “2-Furanacetic acid, 5-methyl-, methyl ester” can be achieved through various methods. One such method involves the hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) on Pd/C catalysts at ambient temperature . This process provides a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . Another method involves the reaction of carboxylic acids with alcohols to form esters in the presence of an acid catalyst .
Molecular Structure Analysis
The molecular structure of “2-Furanacetic acid, 5-methyl-, methyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C7H8O4/c1-9-6-4-3-5 (11-6)7 (8)10-2/h3-4H,1-2H3 .
Chemical Reactions Analysis
Esters like “2-Furanacetic acid, 5-methyl-, methyl ester” can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .
Scientific Research Applications
Synthesis of Polysubstituted Anilines : The compound 5-Amino-2-furancarboxylic acid methyl ester, closely related to 2-Furanacetic acid, 5-methyl-, methyl ester, is used in the Diels−Alder cycloaddition with various dienophiles. This process yields ring-opened cycloadducts, which can be dehydrated to produce polysubstituted anilines, important in the development of pharmaceuticals and organic materials (Padwa et al., 1997).
Birch Reduction in Organic Synthesis : The reduction of 3-furoic acid, which can be structurally related to 2-Furanacetic acid, 5-methyl-, methyl ester, using sodium and 2-propanol in liquid ammonia is a key step in Birch reduction. This process is crucial in organic synthesis, particularly in the transformation of aromatic compounds into saturated analogs (Kinoshita et al., 1975).
Development of Energetic Salts : A derivative of 4-amino-3-(5-acetic acid methyl ester-1,2,4-oxadiazolyl)-furazan, related to 2-Furanacetic acid, 5-methyl-, methyl ester, is used in synthesizing energetic salts. These salts show promise as secondary explosives due to their good thermal stability and high performance (He et al., 2018).
Aerobic Oxidation in Catalysis : The oxidative esterification of 5-hydroxymethylfurfural (HMF) and furfural to prepare corresponding esters, including 2,5-furandicarboxylic acid methyl (FDCAM), is achieved using Cox Oy -N@C catalysts. This process is significant in the field of green chemistry and catalysis (Deng et al., 2014).
Pharmaceutical Research and Development : Derivatives of 5-phenyl-furan-2-carboxylic acids, which are structurally similar to 2-Furanacetic acid, 5-methyl-, methyl ester, have been studied for their potential as antimycobacterial agents. These compounds are particularly notable for their ability to interfere with iron homeostasis (Mori et al., 2022).
Mechanism of Action
Future Directions
The future directions for “2-Furanacetic acid, 5-methyl-, methyl ester” and similar compounds could involve further exploration of their synthesis processes and potential applications. For instance, esters derived from 2,5-furandicarboxylic acid have been studied for their plasticizing effects on poly(lactic acid), suggesting potential use in the production of biodegradable polymers .
properties
IUPAC Name |
methyl 2-(5-methylfuran-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6-3-4-7(11-6)5-8(9)10-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMLWLBUMAZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)


![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)



![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)



![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)